molecular formula C12H14O4 B14318819 Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate CAS No. 113337-48-7

Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B14318819
CAS No.: 113337-48-7
M. Wt: 222.24 g/mol
InChI Key: AZUSBAOXOFSLBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl p-methoxycinnamate
  • Methyl ferulate
  • Methyl 4-hydroxy-3-methoxycinnamate

Uniqueness

Methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its stability and reactivity compared to other similar compounds .

Properties

CAS No.

113337-48-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-methoxy-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-14-10-6-4-9(5-7-10)8-11(15-2)12(13)16-3/h4-8H,1-3H3

InChI Key

AZUSBAOXOFSLBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)OC)OC

Origin of Product

United States

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